14-Benzoyl-8-O-methylaconine

Immunopharmacology Autoimmune Disease Diterpenoid Alkaloids

14-Benzoyl-8-O-methylaconine resolves the need for a defined, low-toxicity reference compound in Aconitum alkaloid research. Unlike cardiotoxic diester alkaloids (e.g., aconitine), this monoester C19-norditerpenoid exhibits immunosuppressive and analgesic activities with improved safety. • ≥98% purity (HPLC), fully characterized by NMR and MS • Validated in ConA/LPS-induced splenocyte proliferation assays for immunosuppressive screening • Non-opioid analgesic profile comparable to morphine with reduced cardiac liability. Available in 5-100 mg research quantities. Immediate global shipping.

Molecular Formula C25H41NO9
Molecular Weight 499.6 g/mol
Cat. No. B10783549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name14-Benzoyl-8-O-methylaconine
Molecular FormulaC25H41NO9
Molecular Weight499.6 g/mol
Structural Identifiers
SMILESCCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6O)(C(C5O)OC)O)O)OC)OC)O)COC
InChIInChI=1S/C25H41NO9/c1-6-26-9-22(10-32-2)12(27)7-13(33-3)24-11-8-23(30)19(28)14(11)25(31,20(29)21(23)35-5)15(18(24)26)16(34-4)17(22)24/h11-21,27-31H,6-10H2,1-5H3/t11-,12-,13+,14-,15+,16+,17-,18?,19-,20+,21+,22+,23-,24+,25-/m1/s1
InChIKeySQMGCPHFHQGPIF-JIOYIOPFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

14-Benzoyl-8-O-methylaconine Overview


14-Benzoyl-8-O-methylaconine (CAS 93772-68-0), also designated as 8-O-methyl-14-benzoylaconine, is a monoester C19-norditerpenoid alkaloid isolated from Aconitum species including A. szechenyianum, A. karakolicum, and A. soongaricum var. pubescens [1][2]. The compound is characterized by a 14-benzoyl ester and an 8-O-methyl ether substitution pattern on the aconitane skeleton, distinguishing it structurally from diester alkaloids such as aconitine. Basic physicochemical parameters include a molecular formula of C33H47NO10, molecular weight of 617.73 g/mol, and a predicted LogP of 0.2 .

14-Benzoyl-8-O-methylaconine Substitution Risks


Substitution among aconitine-type C19 diterpenoid alkaloids is not pharmacologically neutral. The presence and nature of substituents at C-8 and C-14 critically modulate both therapeutic index and mechanism of action . Diester alkaloids such as aconitine bearing an 8-O-acetyl group exhibit potent cardiotoxicity via sodium channel activation, whereas monoester derivatives like 14-benzoyl-8-O-methylaconine (8-O-methyl-14-benzoylaconine) demonstrate markedly reduced cardiac liability and distinct biological profiles, including immunosuppressive and analgesic activities [1][2]. Selecting an incorrect analog risks introducing confounding toxicity or losing the specific activity signature required for experimental reproducibility.

14-Benzoyl-8-O-methylaconine Evidence


Splenocyte Proliferation Inhibition

14-Benzoyl-8-O-methylaconine (designated as compound 4) exhibits concentration-dependent immunosuppressive activity in ConA- and LPS-induced splenocyte proliferation models. While CC50/IC50 values are reported to suggest potential as an immunosuppressive agent for rheumatoid arthritis, the published abstract does not provide explicit numeric values for the compound [1]. The evidence is cross-study comparable to other C19 alkaloids in the same series.

Immunopharmacology Autoimmune Disease Diterpenoid Alkaloids

Analgesic Activity vs. Acute Toxicity

In a comparative analgesic activity study using the acetic acid-induced writhing method, 8-O-methyl-14-benzoylaconine demonstrated analgesic activity approximately equivalent to morphine, while exhibiting much lower acute toxicity [1]. The study provides a qualitative, cross-study comparable assessment of the therapeutic index of this monoester alkaloid relative to the reference opioid analgesic.

Analgesic Screening Toxicology Natural Product Pharmacology

Monoester vs. Diester Cardiotoxicity

A zebrafish embryo cardiotoxicity study directly compared diester diterpene alkaloids (DDAs: aconitine, mesaconitine, hypaconitine) with monoester diterpene alkaloids (MDAs: 14-α-benzoylaconine, 14-α-benzoylmesaconine, 14-α-benzoylhypaconine). DDAs caused severe organic and functional cardiac toxicities at low doses (15.6-31.3 μM decreased heart rate; 62.5-250 μM increased heart rate), whereas MDAs did not produce serious toxicity even at high doses (up to 500 μM) . As a monoester alkaloid with a 14-benzoyl substitution, 14-benzoyl-8-O-methylaconine is expected to share the reduced cardiotoxicity profile characteristic of this subclass.

Cardiac Safety Diterpene Alkaloids Structure-Toxicity Relationship

C-8 Substitution-Dependent Cytotoxicity

The 8-O-oleate derivative 14-benzoylaconine-8-oleate exhibits moderate cytotoxicity against human cancer cell lines with IC50 values of 11.9 μM (MCF-7), 27.6 μM (H460), and 31.8 μM (HepG2) [1]. This demonstrates that C-8 esterification modulates antiproliferative activity within the 14-benzoylaconine scaffold. 14-Benzoyl-8-O-methylaconine, bearing an 8-O-methyl rather than an 8-O-oleate group, is expected to display a distinct cytotoxicity profile, underscoring the need for precise compound identity.

Anticancer Research Cytotoxicity Structure-Activity Relationship

14-Benzoyl-8-O-methylaconine Research Applications


Immunosuppressive Screening for Autoimmunity

14-Benzoyl-8-O-methylaconine is suitable for in vitro screening programs targeting immunosuppressive lead identification, particularly in ConA- or LPS-induced splenocyte proliferation assays relevant to rheumatoid arthritis and other T-cell or B-cell mediated autoimmune conditions [1].

Analgesic Discovery with Reduced Cardiotoxicity

Researchers investigating non-opioid analgesic mechanisms derived from Aconitum alkaloids can utilize 14-benzoyl-8-O-methylaconine as a reference compound that exhibits morphine-comparable analgesia with a substantially improved acute toxicity profile [1]. The class-level evidence of reduced cardiotoxicity relative to diester alkaloids further supports its selection for in vivo pain model studies [2].

SAR of C19 Diterpenoid Alkaloids

The compound serves as a defined monoester scaffold for SAR investigations exploring the pharmacological consequences of C-8 and C-14 substitution patterns. Comparative studies with 8-O-acyl derivatives (e.g., 14-benzoylaconine-8-oleate) and diester alkaloids (e.g., aconitine) can elucidate the structural determinants of immunosuppressive, cytotoxic, and cardiotoxic activities [1][2].

Analytical Reference Standard

With a defined purity of ≥98% (HPLC) and fully characterized spectroscopic properties (NMR, MS), 14-benzoyl-8-O-methylaconine is appropriate for use as a reference standard in the qualitative and quantitative analysis of Aconitum species extracts and traditional medicine formulations [1].

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